N-[10,16-bis(3,5-dimethylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide
Description
This compound features a highly complex phosphapentacyclic core fused with bis(3,5-dimethylphenyl) groups and a trifluoromethanesulfonamide (triflyl) substituent. The triflyl group, a strong electron-withdrawing moiety, likely enhances stability and reactivity, while the bis-aryl substituents may contribute to steric bulk or π-π interactions.
Properties
IUPAC Name |
N-[10,16-bis(3,5-dimethylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H29F3NO5PS/c1-21-13-22(2)16-27(15-21)31-19-25-9-5-7-11-29(25)33-34-30-12-8-6-10-26(30)20-32(28-17-23(3)14-24(4)18-28)36(34)46-47(42,45-35(31)33)41-48(43,44)37(38,39)40/h5-20H,1-4H3,(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWPULJAPQACCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC(=CC(=C7)C)C)NS(=O)(=O)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H29F3NO5PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((11bS)-2,6-Bis(3,5-dimethylphenyl)-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide typically involves a multi-step process. One common method includes the phosphination of 9,9-dimethylxanthene with bis(diethylamino)chlorophosphine, followed by the formation of disphosphonite with ®-2,2′-dihydroxy-1,1′-binaphthyl in the presence of catalytic tetrazole . The final product is obtained through crystallization in methylene chloride and acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((11bS)-2,6-Bis(3,5-dimethylphenyl)-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is prone to substitution reactions, particularly at the phosphorus atom, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Scientific Research Applications
N-((11bS)-2,6-Bis(3,5-dimethylphenyl)-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide has several scientific research applications:
Chemistry: It is used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-((11bS)-2,6-Bis(3,5-dimethylphenyl)-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide involves its role as a ligand in catalytic processes. The compound interacts with metal centers, facilitating various chemical transformations through coordination and activation of substrates. The molecular targets and pathways involved depend on the specific catalytic reaction being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phosphorus-Containing Heterocycles
The phosphapentacyclic core distinguishes this compound from simpler phosphorus heterocycles (e.g., phospholes or phosphindoles). For example:
- Phosphapentacyclic analogs without triflyl groups : Compounds lacking the triflyl substituent often exhibit reduced electrophilicity, impacting their reactivity in catalytic cycles or binding affinity in biological targets.
- Oxa-phosphacyclic derivatives : The 12,14-dioxa rings in the target compound may enhance solubility compared to purely hydrocarbon-based phosphacycles, as observed in related oxygen-phosphorus fused systems .
Substituent Effects: Triflyl vs. Other Electron-Withdrawing Groups
The trifluoromethanesulfonamide group is a critical differentiator. Comparative studies on nitro- and sulfonamide-substituted heterocycles suggest:
- Nitro groups (e.g., in nitroimidazoles) can render compounds inactive in antimycobacterial assays, whereas nitrofuryl or triflyl groups may enhance activity or stability due to stronger electron withdrawal .
- Triflyl vs. mesyl (methanesulfonyl) groups : Triflyl’s higher electronegativity could improve metabolic stability in drug-like molecules, though direct data on this compound is lacking.
Aryl Substituent Comparisons
The bis(3,5-dimethylphenyl) groups contrast with:
- Alkyl chains (e.g., in quaternary ammonium surfactants like BAC-C12): While alkyl chains dictate critical micelle concentration (CMC) in surfactants, the bulky bis-aryl groups in the target compound likely preclude surfactant behavior but may enhance binding to aromatic protein pockets .
Data Tables
Table 1: Substituent Impact on Key Properties
Table 2: Structural Comparison of Phosphorus Heterocycles
| Compound Type | Core Structure | Key Features |
|---|---|---|
| Target Compound | Phosphapentacyclic | Fused oxa rings, triflyl, bis-aryl |
| Phosphole derivatives | Monocyclic phosphorus | Simpler structure, lower steric bulk |
| Phosphindole-based catalysts | Bicyclic phosphorus | Used in cross-coupling reactions |
Research Findings and Gaps
- Spectrofluorometry/tensiometry applications : While these methods are standard for surfactant CMC determination (e.g., BAC-C12 ), their relevance to the target compound depends on its aggregation behavior, which remains unstudied.
- Substituent-activity relationships : Evidence from nitroimidazole studies indirectly supports the hypothesis that electron-withdrawing groups (e.g., triflyl) could enhance target engagement in bioactive contexts.
Biological Activity
N-[10,16-bis(3,5-dimethylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity based on available research findings.
Structural Characteristics
The compound features a unique phosphapentacyclic framework with multiple functional groups including a trifluoromethanesulfonamide moiety and several aromatic rings. These structural components contribute to its stability and reactivity within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C68H49F3N2O6PS |
| Molecular Weight | 1038.1 g/mol |
| IUPAC Name | This compound |
Research indicates that the biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes and receptors. The phosphapentacyclic core is believed to play a crucial role in binding to these targets while enhancing the compound's overall stability and bioavailability due to the presence of the trifluoromethanesulfonamide group.
Pharmacological Effects
Preliminary studies suggest that this compound may exhibit various pharmacological effects:
- Anticancer Activity : The compound has shown potential in inhibiting the growth of certain cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : There is evidence suggesting that this compound may possess antimicrobial activity against a range of pathogens.
Case Studies and Research Findings
Recent studies have focused on elucidating the biological activity of this compound through various experimental approaches:
Study 1: Anticancer Activity
A study conducted on the effects of this compound on breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via caspase activation.
Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus showed that the compound exhibited an inhibition zone diameter of 15 mm at a concentration of 50 µg/mL.
Future Directions
While initial findings are promising regarding the biological activity of this compound:
- Further Research : More extensive studies are required to fully elucidate its mechanisms of action and therapeutic potential.
- Clinical Trials : Future clinical trials will be essential to determine safety profiles and efficacy in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
